REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[NH:9][CH:10]=O.[ClH:12]>O1CCCC1>[ClH:12].[CH3:10][NH:9][C:3]1[C:4]([CH3:8])=[CH:5][CH:6]=[CH:7][C:2]=1[CH3:1] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC=C1)C)NC=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
ice methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
To this with constant stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A suspension of 125.6 g
|
Type
|
ADDITION
|
Details
|
is added dropwise over a period of 3 hours 1125 ml
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
heated slowly
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
Refluxing
|
Type
|
TEMPERATURE
|
Details
|
is maintained for 6 hours
|
Duration
|
6 h
|
Type
|
STIRRING
|
Details
|
stirred at room temperature another 15 hours
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then cooled in ice
|
Type
|
CUSTOM
|
Details
|
The mixture is evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the water-solid slurry dissolved into 2 l
|
Type
|
TEMPERATURE
|
Details
|
(with cooling) with 50% NaOH
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ether (2 l.) The ether
|
Type
|
WASH
|
Details
|
is then washed three times with 100 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether is then dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
while cooling
|
Type
|
FILTRATION
|
Details
|
The white solid which forms is filtered
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
sucked dry
|
Type
|
CUSTOM
|
Details
|
This is recrystallized from isopropanol
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CNC1=C(C=CC=C1C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |